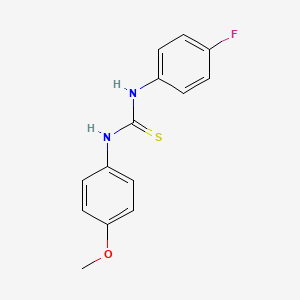

N-(4-fluorophenyl)-N'-(4-methoxyphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-(4-fluorophenyl)-N'-(4-methoxyphenyl)thiourea" belongs to a class of thiourea derivatives. These compounds have garnered significant interest due to their diverse chemical and biological properties.

Synthesis Analysis

Thiourea derivatives are typically synthesized through reactions involving isothiocyanates and amines. A study by Saeed et al. (2010) on a related compound, "1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea", utilized techniques like GC–MS, elemental analyses, and spectroscopy for synthesis and characterization (Saeed, Erben, Abbas, & Flörke, 2010).

Molecular Structure Analysis

X-ray diffraction is a common method for analyzing the molecular structure of thioureas. Zhou Weiqun et al. (2005) performed a structure and conformation analysis of a similar compound, "N-2-fluorobenzoyl-N'-2-methoxyphenylthiourea", using this method (Zhou Weiqun, Lin Baolong, Cao Yang, Zhang Yong, & Lu Xu-jie, 2005).

Chemical Reactions and Properties

Chemical reactions of thioureas often involve interactions with metals. Tadjarodi et al. (2007) studied the structural characterization of copper(II) complexes involving thiourea derivatives, which sheds light on the chemical reactions and properties of such compounds (Tadjarodi, Adhami, Hanifehpour, Yazdi, Moghaddamfard, & Kickelbick, 2007).

Physical Properties Analysis

The physical properties of thioureas can be explored using spectroscopic techniques. The study by Saeed et al. (2011) on "1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas" provides insights into the physical properties through structural and conformational analyses (Saeed, Erben, Shaheen, & Flörke, 2011).

Chemical Properties Analysis

The chemical properties of thioureas, particularly their interaction with DNA and cytotoxicity, can be significant. Mushtaque et al. (2016) conducted a study on "1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea", which included molecular docking, DNA binding, and cytotoxicity analyses (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).

properties

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2OS/c1-18-13-8-6-12(7-9-13)17-14(19)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNCTPYJYOCBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352632 |

Source

|

| Record name | ST040479 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643648 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

405-61-8 |

Source

|

| Record name | ST040479 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide](/img/structure/B5665111.png)

![1-{[(2-methoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5665116.png)

![2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5665144.png)

![(3R*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5665155.png)

![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5665176.png)

![2-[(4-{[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)thio]ethanol](/img/structure/B5665189.png)

![N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5665214.png)

![N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5665222.png)